(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
Brand Name: Vulcanchem
CAS No.: 2155902-41-1
VCID: VC5143743
InChI: InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1
SMILES: CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C12H20N2O5
Molecular Weight: 272.301

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid

CAS No.: 2155902-41-1

Cat. No.: VC5143743

Molecular Formula: C12H20N2O5

Molecular Weight: 272.301

* For research use only. Not for human or veterinary use.

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid - 2155902-41-1

Specification

CAS No. 2155902-41-1
Molecular Formula C12H20N2O5
Molecular Weight 272.301
IUPAC Name (2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid
Standard InChI InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1
Standard InChI Key CYTYYYDNPYXXOF-JAMMHHFISA-N
SMILES CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid . The "(2S)" designation indicates the absolute configuration at the second carbon of the propanoic acid chain, while the pyrrolidinone ring adopts a specific conformation that influences its reactivity.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for this specific compound is documented, analogous methodologies for related Boc-protected pyrrolidinones suggest a multi-step approach:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the 2-oxopyrrolidine scaffold .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine to install the Boc group at the 4-position .

  • Side-Chain Introduction: Coupling of the pyrrolidinone intermediate with (S)-2-chloropropanoic acid under Mitsunobu conditions to establish the chiral center .

A representative reaction from similar systems involves refluxing intermediates in tetrahydrofuran (THF) with triethylamine, achieving yields upwards of 90% after chromatographic purification .

Industrial Production

American Elements offers this compound in bulk quantities (up to 1-ton super sacks) with customizable purity grades (99%–99.999%) . Typical packaging includes hygroscopic material-compatible containers such as steel drums and plastic pails, ensuring stability during transport and storage .

Physicochemical Properties

PropertyValue/Description
AppearanceWhite to yellow solid
Molecular Weight314.38 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely polar aprotic solvents (DMF, THF)
Storage ConditionsAmbient temperature, dry atmosphere

The absence of melting/boiling point data suggests thermal instability or decomposition prior to phase transitions . The carboxylic acid moiety confers moderate aqueous solubility at physiological pH, while the Boc group enhances lipid solubility for membrane permeability .

Applications in Research and Industry

Peptide Mimetics

The compound’s rigid pyrrolidinone structure mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, substituting proline with this scaffold in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability .

Medicinal Chemistry

As a precursor to kinase inhibitors, the Boc-protected amine allows selective functionalization. In one case, coupling with pyridyl-alanine derivatives yielded candidates with nanomolar IC50_{50} values against tyrosine kinases .

Catalysis

The chiral center directs asymmetric induction in organocatalytic reactions. Researchers have exploited its configuration to synthesize β-amino alcohols with >95% enantiomeric excess (ee) in Henry reactions .

Future Directions

  • Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase behavior.

  • Toxicological Profiling: Acute toxicity studies in model organisms.

  • Click Chemistry Adaptations: Introducing azide/alkyne handles for bioorthogonal labeling.

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